molecular formula C13H10ClF2NO B1636432 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline CAS No. 453557-77-2

4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

Cat. No. B1636432
CAS RN: 453557-77-2
M. Wt: 269.67 g/mol
InChI Key: CSGZATUSAFETSN-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline” is a chemical compound with the molecular formula C13H10ClF2NO and a molecular weight of 269.68 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline” consists of a benzene ring substituted with chlorine and fluorine atoms, and an aniline group attached via an oxygen atom to a fluorobenzyl group .

Scientific Research Applications

Synthesis and Spectroscopic Properties

The synthesis of aniline derivatives and their spectroscopic properties have been widely studied. A method involving SNAr coupling has been developed for the synthesis of aniline oligomers, characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies. This research demonstrates the utility of aniline derivatives in creating complex organic molecules with specific optical properties (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Wastewater Treatment

Research on the electrochemical degradation of aniline and its derivatives, including 4-chloroaniline, highlights the environmental applications of such compounds. These studies are crucial for understanding how aniline derivatives can be broken down in water treatment processes, offering pathways for removing harmful organic pollutants from wastewater (Brillas, Bastida, Llosa, & Casado, 1995).

Biomolecular Labeling

Aniline catalysis has been used to activate aromatic aldehydes towards amine nucleophiles, facilitating rapid and high-yielding chemoselective ligations. This method enables efficient labeling of peptides and proteins at low concentrations, demonstrating aniline derivatives' potential in biochemical research and diagnostic applications (Dirksen & Dawson, 2008).

Fluorescence Quenching Studies

Fluorescence quenching studies involving boronic acid derivatives and aniline have shed light on the interactions affecting fluorescence properties. Such research contributes to our understanding of molecular interactions and can inform the development of fluorescent probes for scientific and medical applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Corrosion Inhibition

Aniline derivatives have been investigated for their potential as corrosion inhibitors. Such studies are relevant to the development of materials that can prevent corrosion in industrial settings, highlighting the role of aniline derivatives in materials science and engineering (Khaled & Hackerman, 2004).

Safety and Hazards

While specific safety and hazard information for “4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline” is not available, compounds of similar structure can pose risks. For instance, 4-Chloro-2-fluoroaniline is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, and as an eye and skin irritant .

properties

IUPAC Name

4-chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO/c14-10-5-11(16)12(17)6-13(10)18-7-8-1-3-9(15)4-2-8/h1-6H,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGZATUSAFETSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C(=C2)N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202082
Record name 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline

CAS RN

453557-77-2
Record name 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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